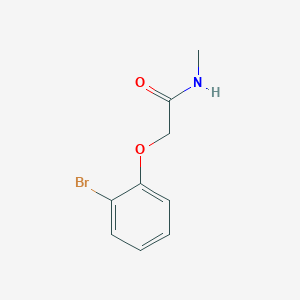

2-(2-bromophenoxy)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-bromophenoxy)-N-methylacetamide (2-BPA) is a synthetic compound with a broad range of applications in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, or a reactant in a variety of organic reactions. It is also used in biochemical and physiological studies to investigate the effects of certain drugs on the body. In

Scientific Research Applications

Synthesis and Pharmacological Assessment :

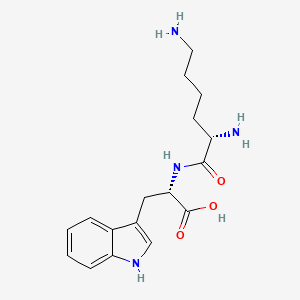

- A study by Rani, Pal, Hegde, & Hashim (2016) focused on synthesizing derivatives of 2-phenoxy-N-(1-phenylethyl)acetamide, which shares a similar structure to 2-(2-bromophenoxy)-N-methylacetamide. The research explored their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.

Bromophenols in Marine Algae :

- Zhao et al. (2005) conducted a study on bromophenols derived from the red alga Rhodomela confervoides, highlighting their potential for antimicrobial and anticancer applications. This research underscores the significance of bromophenol compounds in marine biology and medicine. (Zhao et al., 2005).

Antimicrobial Properties :

- Fuloria, Fuloria, & Gupta (2014) explored the antimicrobial properties of compounds related to 2-(2-bromophenoxy)-N-methylacetamide, emphasizing their potential in combating bacterial and fungal infections. (Fuloria, Fuloria, & Gupta, 2014).

Carbonic Anhydrase Inhibitory Properties :

- Balaydın, Şentürk, Göksu, & Menzek (2012) investigated bromophenol derivatives for their inhibitory effects on carbonic anhydrase enzymes, which are significant for treating various conditions like glaucoma, epilepsy, and osteoporosis. (Balaydın et al., 2012).

Chemoselective Acetylation in Drug Synthesis :

- Magadum & Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important step in the synthesis of antimalarial drugs. This process underscores the role of similar compounds in pharmaceutical manufacturing. (Magadum & Yadav, 2018).

Antifouling Applications :

- A study by Ortlepp, Pedpradap, Dobretsov, & Proksch (2008) highlighted the antifouling activity of certain bromophenols, suggesting potential applications in marine biology and materials science. (Ortlepp et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus (hcv) .

Mode of Action

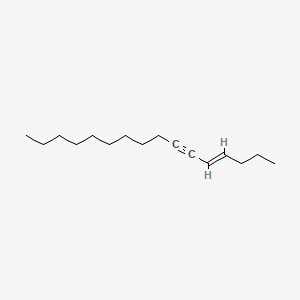

It’s known that bromophenoxy compounds can undergo reactions such as the sonogashira coupling , which involves the coupling of terminal alkynes with aryl or vinyl halides. This reaction is performed with a palladium catalyst, a copper (I) cocatalyst, and an amine base .

Biochemical Pathways

It’s known that the compound can undergo pyrolysis to form 2-bromophenoxy radicals . These radicals can dimerize through O-C coupling or C-C coupling, leading to the formation of precursors for Polybrominated Dibenzo-p-dioxins (PBDDs) and Polybrominated Dibenzofurans (PBDFs) .

Result of Action

The formation of pbdds and pbdfs, as mentioned earlier, could potentially lead to various biological effects, given that these compounds are known to be persistent organic pollutants .

properties

IUPAC Name |

2-(2-bromophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEWPLFPHYPXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429005 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-methylacetamide | |

CAS RN |

863411-69-2 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)